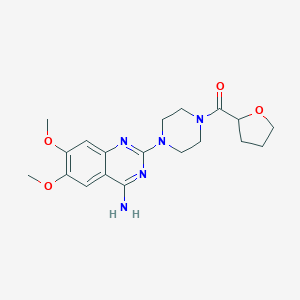

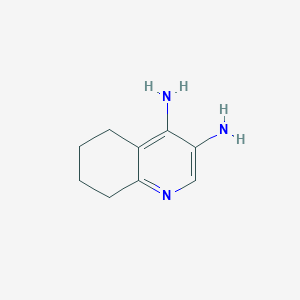

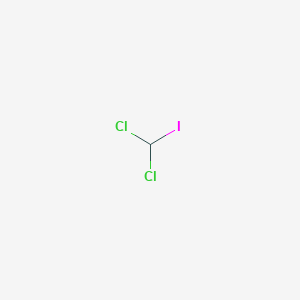

![molecular formula C20H28N4O6S B121590 叔丁基2-[(4R,6S)-2,2-二甲基-6-[(1-苯基-1H-四唑-5-磺酰基)甲基]-1,3-二氧杂环己烷-4-基]乙酸酯 CAS No. 380460-37-7](/img/structure/B121590.png)

叔丁基2-[(4R,6S)-2,2-二甲基-6-[(1-苯基-1H-四唑-5-磺酰基)甲基]-1,3-二氧杂环己烷-4-基]乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate" is a complex organic molecule that is likely to be of interest due to its potential pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tert-butyl and acetate compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related tert-butyl compounds involves various strategies, such as the Henry reaction, which is used to synthesize a key intermediate of atorvastatin . This reaction involves the formation of a nitroaldol followed by O-acetylation and reduction steps. Cyclopalladation is another method used to activate tert-butyl groups, as seen in the formation of an exo-palladacycle from (S)-4-tert-butyl-2-methyl-2-oxazoline . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be quite complex, with steric hindrance playing a significant role. For example, the structure of a palladacycle derived from a tert-butyl oxazoline was elucidated using spectroscopic and X-ray studies, revealing a highly puckered conformation . Similarly, the structure of a dimerized tert-butyl dioxolanyl compound was determined by X-ray diffraction . These studies highlight the importance of conformational analysis in understanding the molecular structure of tert-butyl compounds.

Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of chemical reactions. For instance, photooxidation and thermal reactions are used to study the behavior of sterically hindered carbonyl O-oxides and dioxiranes . The nitration of tert-butyl-o-xylene in acetic anhydride leads to the formation of several products, including dihydrophenyl acetates and nitrobenzenes . These reactions demonstrate the reactivity of tert-butyl groups and their derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the half-life of a tert-butyl carbonyl O-oxide is affected by steric effects . The solvolysis of nitro compounds can lead to various products depending on the solvent's basicity . The electrochemical oxidation of tert-butylcatechol in methanol results in methoxylation, indicating the influence of the solvent and substituents on the reaction pathway .

科学研究应用

阿托伐他汀中间体的合成: 叔丁基 2-[(4R,6S)-2,2-二甲基-6-[(1-苯基-1H-四唑-5-磺酰基)甲基]-1,3-二氧杂环己烷-4-基]乙酸酯是阿托伐他汀合成中的一个重要中间体,阿托伐他汀是一种著名的 HMG-CoA 还原酶抑制剂。一种涉及硝基甲烷和叔丁基 [(4R,6S)-6-甲酰-2,2-二甲基-1,3-二氧杂环己烷-4-基] 乙酸酯的亨利反应的方法,随后进行 O-乙酰化、硼氢化钠还原和催化氢化等其他步骤,得到这个关键化合物 (Rádl, 2003)。

对映选择性全合成: 该化学品也已成为一个高效且简洁的合成过程的一部分,展示了其作为阿托伐他汀的关键手性链前体的作用。这种方法以其可扩展性和工业规模生产阿托伐他汀钙的潜力而著称 (Vempala et al., 2022)。

在合成他汀类药物中的应用: 该化合物在合成他汀类药物中得到进一步认可,特别是在制备三羟基己酸衍生物中,作为他汀类药物的手性侧链的一部分。该合成路线的标志性步骤包括水合、与叔丁酰和 1-萘甲酰氯反应以及非对映选择性还原 (Choi Hyeong-Wook & Hyunik Shin, 2008)。

阿托伐他汀侧链中的手性合成: 一种用于叔丁基 ((4R,6R)-6-氨基乙基-2,2-二甲基-1,3-二氧杂环己烷-4-基)乙酸酯(阿托伐他汀的关键手性侧链)的改进合成方法展示了该化合物的整体作用。该合成涉及 Blaise 反应和 Raney Ni 催化的氢化等步骤,以高化学和对映体纯度得到目标化合物 (Xiong et al., 2014)。

属性

IUPAC Name |

tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O6S/c1-19(2,3)30-17(25)12-15-11-16(29-20(4,5)28-15)13-31(26,27)18-21-22-23-24(18)14-9-7-6-8-10-14/h6-10,15-16H,11-13H2,1-5H3/t15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFXEEKHWKXHQY-CVEARBPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

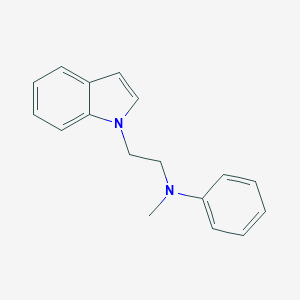

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)

![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)